N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Description
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O6/c1-30-18-6-4-13(9-15(18)23)22-25-16-11-14(5-8-19(16)32-22)24-21(27)12-3-7-20(31-2)17(10-12)26(28)29/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOPUXIZAUPPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core One common method involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
- N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both nitro and methoxy groups, which impart specific electronic and steric properties. These properties enhance its reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
